Cas no 1181621-19-1 ((3-Ethynylphenyl)hydrazine hydrochloride)

(3-Ethynylphenyl)hydrazine hydrochloride 化学的及び物理的性質
名前と識別子
-
- Hydrazine, (3-ethynylphenyl)-, hydrochloride (1:1)
- EN300-26276340
- 1181621-19-1
- (3-ethynylphenyl)hydrazine hydrochloride
- SCHEMBL4035209
- (3-Ethynylphenyl)hydrazine hydrochloride
-
- MDL: MFCD33032152
- インチ: 1S/C8H8N2.ClH/c1-2-7-4-3-5-8(6-7)10-9;/h1,3-6,10H,9H2;1H
- InChIKey: LQOPAIYQNTVULM-UHFFFAOYSA-N
- ほほえんだ: Cl.N(C1C=CC=C(C#C)C=1)N
計算された属性
- せいみつぶんしりょう: 168.0454260g/mol
- どういたいしつりょう: 168.0454260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 145
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38Ų
(3-Ethynylphenyl)hydrazine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26276340-10.0g |
(3-ethynylphenyl)hydrazine hydrochloride |
1181621-19-1 | 95% | 10.0g |
$2734.0 | 2024-06-18 | |
Enamine | EN300-26276340-0.25g |
(3-ethynylphenyl)hydrazine hydrochloride |
1181621-19-1 | 95% | 0.25g |
$243.0 | 2024-06-18 | |
Enamine | EN300-26276340-10g |
(3-ethynylphenyl)hydrazine hydrochloride |
1181621-19-1 | 95% | 10g |
$2734.0 | 2023-09-14 | |
Aaron | AR028AFC-100mg |
(3-ethynylphenyl)hydrazinehydrochloride |
1181621-19-1 | 95% | 100mg |
$259.00 | 2023-12-16 | |
Aaron | AR028AFC-50mg |
(3-ethynylphenyl)hydrazinehydrochloride |
1181621-19-1 | 95% | 50mg |
$182.00 | 2023-12-16 | |
1PlusChem | 1P028A70-2.5g |
(3-ethynylphenyl)hydrazinehydrochloride |
1181621-19-1 | 95% | 2.5g |
$1129.00 | 2023-12-26 | |
1PlusChem | 1P028A70-5g |
(3-ethynylphenyl)hydrazinehydrochloride |
1181621-19-1 | 95% | 5g |
$1900.00 | 2023-12-26 | |
1PlusChem | 1P028A70-50mg |
(3-ethynylphenyl)hydrazinehydrochloride |
1181621-19-1 | 95% | 50mg |
$197.00 | 2023-12-26 | |
Aaron | AR028AFC-500mg |
(3-ethynylphenyl)hydrazinehydrochloride |
1181621-19-1 | 95% | 500mg |
$549.00 | 2023-12-16 | |
Enamine | EN300-26276340-1g |
(3-ethynylphenyl)hydrazine hydrochloride |
1181621-19-1 | 95% | 1g |
$489.0 | 2023-09-14 |
(3-Ethynylphenyl)hydrazine hydrochloride 関連文献
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
(3-Ethynylphenyl)hydrazine hydrochlorideに関する追加情報
Recent Advances in the Application of (3-Ethynylphenyl)hydrazine hydrochloride (CAS: 1181621-19-1) in Chemical Biology and Pharmaceutical Research
(3-Ethynylphenyl)hydrazine hydrochloride (CAS: 1181621-19-1) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel therapeutic agents. Recent studies have highlighted its utility in click chemistry applications, where its ethynyl group enables efficient conjugation with azide-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This property has been exploited in the design of targeted drug delivery systems and the development of activity-based protein profiling (ABPP) probes.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of (3-Ethynylphenyl)hydrazine hydrochloride in the synthesis of potent kinase inhibitors. The researchers utilized the compound's hydrazine moiety to construct pyrazole scaffolds, which showed remarkable selectivity against specific cancer-related kinases. The resulting compounds exhibited nanomolar inhibitory activity in in vitro assays and demonstrated promising antitumor effects in xenograft models, suggesting potential applications in precision oncology.
In the field of diagnostic imaging, (3-Ethynylphenyl)hydrazine hydrochloride has been employed as a building block for radiotracer development. Recent work published in ACS Chemical Biology described its incorporation into positron emission tomography (PET) probes targeting neurodegenerative disease biomarkers. The ethynyl group allowed for efficient 18F-labeling via prosthetic group conjugation, yielding tracers with excellent blood-brain barrier penetration and target specificity in preclinical models of Alzheimer's disease.
From a chemical biology perspective, the compound has proven valuable in the development of covalent inhibitors. A 2024 Nature Chemical Biology publication detailed its use in creating electrophilic fragments that selectively modify cysteine residues in target proteins. This approach enabled the identification of previously unknown allosteric sites in challenging drug targets, opening new avenues for therapeutic intervention in diseases characterized by protein misfolding.
The safety profile and synthetic accessibility of (3-Ethynylphenyl)hydrazine hydrochloride continue to make it a preferred choice for medicinal chemistry applications. Recent process chemistry advancements have improved its large-scale production while maintaining high purity standards, as reported in Organic Process Research & Development. These developments support its growing use in both academic research and industrial drug discovery programs.
Looking forward, the unique chemical properties of (3-Ethynylphenyl)hydrazine hydrochloride position it as a versatile tool for addressing current challenges in drug discovery, particularly in the areas of targeted covalent inhibitors and chemical proteomics. Its dual functionality (ethynyl and hydrazine groups) provides exceptional flexibility for molecular design, suggesting continued relevance in the development of next-generation therapeutics and research tools.
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